Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloroacetyl group, a trifluoromethyl group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of 2-chloroacetyl chloride with methyl 3,3,3-trifluoro-2-hydroxypropanoate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl 3,3,3-trifluoro-2-hydroxypropanoate+2-chloroacetyl chloride→Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioesters.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-bromoacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate
- Methyl 2-[(2-iodoacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate
- Methyl 2-[(2-fluoroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate
Uniqueness
Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF3NO4/c1-15-4(13)5(14,6(8,9)10)11-3(12)2-7/h14H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJUINQSGSYVKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC(=O)CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.